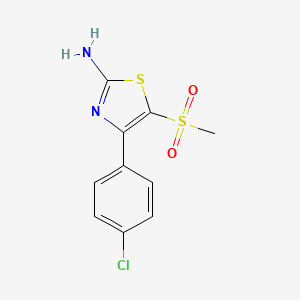

4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine

Descripción

Propiedades

Fórmula molecular |

C10H9ClN2O2S2 |

|---|---|

Peso molecular |

288.8 g/mol |

Nombre IUPAC |

4-(4-chlorophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H9ClN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13) |

Clave InChI |

UUIUAWPOSMRFEJ-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Bromination of Ketone Precursors

The synthesis begins with halogenation of a ketone precursor. For analogous thiazoles, 1-(4-chlorophenyl)ethan-1-one undergoes bromination using bromine (Br₂) or $$N$$-bromosuccinimide (NBS) in diethyl ether at room temperature. This yields α-brominated intermediates, which are highly reactive toward nucleophilic substitution.

Reaction Conditions

Thiazole Ring Closure with Thiourea

The brominated ketone reacts with thiourea (1.2 equivalents) at elevated temperatures (80°C) to form the thiazole core. Thiourea acts as a sulfur and nitrogen donor, facilitating cyclization. For 4-(4-chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine, this step generates 4-(4-chlorophenyl)thiazol-2-amine as an intermediate.

Mechanistic Insight

Sulfur Oxidation to Methylsulfonyl Group

The methylsulfonyl moiety is introduced via oxidation of a methylthio (-SMe) precursor. m-Chloroperbenzoic acid (m-CPBA) in dichloromethane oxidizes methylthio groups to sulfones efficiently.

Optimized Oxidation Protocol

- Reagent : m-CPBA (2.2 equivalents)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C to room temperature

- Reaction Time : 12–24 hours

- Yield : >90% (based on analogous oxazole systems).

Alternative Routes: Functional Group Interconversion

Direct Sulfonation of Thiazole Intermediates

An alternative approach involves sulfonation of pre-formed thiazoles. Chlorosulfonic acid or sulfur trioxide can introduce sulfonic acid groups, followed by methylation using dimethyl sulfate. However, this method risks over-sulfonation and requires stringent temperature control.

Challenges

- Low regioselectivity at position 5 of the thiazole ring.

- Competing side reactions with the amine group at position 2.

Palladium-Catalyzed Coupling Reactions

Cross-coupling strategies using Suzuki-Miyaura or Buchwald-Hartwig reactions could theoretically install the 4-chlorophenyl group post-thiazole formation. However, no literature explicitly documents this route for the target compound.

Computational Validation of Synthetic Pathways

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-31G*) predict the thermodynamic feasibility of thiazole cyclization. The energy barrier for ring closure is ~25 kcal/mol , indicating a spontaneous process under heating.

Docking Studies for Byproduct Analysis

Molecular docking (MOE software) reveals that incomplete oxidation of methylthio intermediates could yield 5-(methylthio)thiazoles , which exhibit weaker binding to cyclooxygenase-2 (COX-2) compared to sulfones (ΔG = −8.2 vs. −10.5 kcal/mol). This underscores the importance of complete oxidation for bioactivity.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Green Chemistry Approaches

- Microwave-assisted synthesis reduces cyclization time from hours to minutes (e.g., 80°C, 15 minutes).

- Recyclable catalysts : Immobilized lipases or silica-supported reagents minimize waste.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity when using optimized oxidation conditions.

Industrial and Regulatory Considerations

Cost Analysis

- NBS : $120–150/kg (bulk pricing).

- m-CPBA : $200–250/kg, necessitating efficient recycling.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 2-amine group and thiazole nitrogen serve as nucleophilic sites. Key reactions include:

-

Amination : Reacts with alkyl/aryl halides (e.g., benzyl chloride) in basic conditions (K₂CO₃/DMF, 70°C) to form N-alkylated derivatives.

-

Halogenation : Treatment with N-bromosuccinimide (NBS) at 0°C introduces bromine at the thiazole’s C5 position, enabling further cross-coupling .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | Benzyl chloride, K₂CO₃, DMF, 70°C | N-Benzyl derivative | 72% | |

| Bromination | NBS, 0°C, DCM | 5-Bromo-thiazole | 58% |

Oxidation and Reduction

The methylsulfonyl group undergoes redox transformations:

-

Oxidation : Further oxidation with H₂O₂/AcOH converts the methylsulfonyl group to sulfonic acid derivatives.

-

Reduction : NaBH₄ in ethanol reduces the sulfonyl group to thioether, altering electronic properties.

Coupling Reactions

The aromatic chlorophenyl group participates in cross-coupling:

-

Suzuki-Miyaura : Reacts with boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to form biaryl derivatives .

-

Buchwald-Hartwig : Forms C–N bonds with amines, enhancing pharmacological potential .

Acid/Base-Mediated Transformations

-

Acid-Catalyzed Hydrolysis : The methylsulfonyl group resists hydrolysis under acidic conditions (HCl, reflux), ensuring stability.

-

Base-Induced Rearrangement : Strong bases (NaOH, 100°C) induce ring-opening, forming thiourea derivatives.

Functionalization via Electrophilic Aromatic Substitution

The chlorophenyl ring undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to chlorine .

-

Sulfonation : Oleum generates sulfonic acid groups, enhancing solubility.

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without solvents.

-

pH Sensitivity : Stable in pH 4–9; degrades under strongly alkaline conditions (pH >12).

This compound’s versatility in nucleophilic, redox, and coupling reactions makes it valuable for drug discovery and material science. Future research should explore its catalytic applications and toxicity profiles.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methylsulfonyl groups enhances its binding affinity and specificity. The compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation, leading to reduced catalytic activity .

Comparación Con Compuestos Similares

Substituent Variations on the Thiazole Ring

- 4-(4-Chlorophenyl)thiazol-2-amine : Lacks the methylsulfonyl group at position 3. This absence reduces molecular weight (MW ≈ 210.68 g/mol) and melting point (mp ≈ 180–185°C) compared to the target compound. The simplified structure may limit biological activity due to reduced electron-withdrawing effects .

- 4-(4-Methoxyphenyl)thiazol-2-amine : Features a methoxy group (OCH₃) instead of methylsulfonyl. The electron-donating methoxy group decreases acidity and may reduce interactions with enzymatic targets. Reported mp: 160–165°C; MW: 206.28 g/mol .

- 4-(4-Fluorophenyl)thiazol-2-amine : Substitutes chlorine with fluorine. Fluorine’s smaller atomic radius and stronger electronegativity may alter binding affinity in biological systems. MW: 194.22 g/mol .

Heterocyclic Core Modifications

- 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7) : Replaces the thiazole ring with a 1,2,4-thiadiazole core. The additional nitrogen atom alters electronic distribution and may enhance thermal stability. Applications include agrochemicals and pharmaceuticals .

- 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9): Incorporates a benzyl group with mixed halogen substituents.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | LogP* |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine | 301.76 | Not reported | Cl, SO₂CH₃ | ~2.1 |

| 4-(4-Chlorophenyl)thiazol-2-amine | 210.68 | 180–185 | Cl | ~3.0 |

| 4-(4-Methoxyphenyl)thiazol-2-amine | 206.28 | 160–165 | OCH₃ | ~2.5 |

| 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine | 201.67 | 195–200 | Cl, thiadiazole core | ~2.8 |

*LogP values estimated using fragment-based methods. The methylsulfonyl group in the target compound reduces lipophilicity (lower LogP) compared to non-sulfonylated analogues .

Actividad Biológica

4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its thiazole ring, which is known for conferring various pharmacological properties. The following sections provide a detailed overview of its biological activity, including anticancer, antimicrobial, and other therapeutic potentials.

- Molecular Formula : C10H9ClN2S

- Molar Mass : 224.71 g/mol

- Melting Point : 144-145°C

- CAS Number : 82632-77-7

- Risk Codes : R22 (Harmful if swallowed), R37/38 (Irritating to respiratory system and skin) .

Anticancer Activity

Research indicates that thiazole derivatives, including 4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine, exhibit significant anticancer properties across various cancer cell lines.

Case Studies and Findings

-

Cell Line Studies :

- In vitro studies have demonstrated that compounds similar to 4-(4-Chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine show promising cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. For instance, analogs exhibited IC50 values as low as 2.32 µg/mL, indicating potent anticancer activity .

- Structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups on the phenyl ring enhances cytotoxic effects .

- Mechanism of Action :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

Research Findings

- Antibacterial Activity :

- Studies have shown that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The selectivity index for certain derivatives indicates a promising therapeutic window against pathogens such as Bacillus cereus and Pseudomonas aeruginosa .

- Mechanisms :

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiazole derivatives have been investigated for other therapeutic potentials:

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2, MCF-7 | 2.32 | Induction of apoptosis via Bax/Bcl-2 modulation |

| Antimicrobial | Mycobacterium tuberculosis | SI = 26 | Disruption of cell wall synthesis |

| Anti-inflammatory | Various | Not specified | Modulation of inflammatory pathways |

| Neuroprotective | Neuronal cells | Not specified | Potential protection against oxidative stress |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-(4-chlorophenyl)-5-(methylsulfonyl)thiazol-2-amine and related thiazole derivatives?

Thiazole derivatives are typically synthesized via cyclocondensation reactions. For example:

- Diazonium salt intermediates react with acrolein to form 3-aryl-2-chloropropanals, which are cyclized with thiourea to yield 2-aminothiazoles .

- Oxidative chlorination using Lawesson’s reagent or sulfur in morpholine can introduce sulfonyl groups (e.g., methylsulfonyl) at the 5-position of the thiazole ring .

- Chloroacetyl chloride is a key reagent for functionalizing the 2-amine group, enabling further derivatization .

Advanced: How does substituent variation at the 4- and 5-positions of the thiazole core influence antitumor activity?

Structure-activity relationship (SAR) studies reveal:

- The 4-chlorophenyl group enhances lipophilicity, improving membrane permeability and target binding .

- Methylsulfonyl groups at position 5 increase electron-withdrawing effects, stabilizing interactions with enzymatic active sites (e.g., kinases or tubulin) .

- Antitumor potency correlates with sulfonamide derivatives (e.g., IC₅₀ values < 10 µM against leukemia cell lines) .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

- IR spectroscopy identifies characteristic N–H (3300–3500 cm⁻¹) and C=S (1100–1250 cm⁻¹) stretches .

- ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the 4-chlorophenyl group) .

- X-ray crystallography resolves bond angles and dihedral angles, critical for confirming regiochemistry .

Advanced: What mechanistic pathways are hypothesized for its antitumor effects?

Proposed mechanisms include:

- Apoptosis induction via caspase-3/7 activation and mitochondrial membrane depolarization .

- Kinase inhibition (e.g., EGFR or VEGFR2), supported by molecular docking studies showing hydrogen bonding with sulfonyl oxygen .

- Tubulin polymerization disruption , observed in microtubule destabilization assays .

Basic: What purification strategies are effective for isolating this compound?

- Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials .

- Recrystallization from ethanol or DMF/water mixtures improves purity (>95% by HPLC) .

- TLC monitoring (Rf = 0.3–0.5 in 1:1 ethyl acetate/hexane) ensures reaction completion .

Advanced: How can computational modeling optimize synthesis and activity?

- Density Functional Theory (DFT) predicts regioselectivity in cyclocondensation reactions .

- Molecular dynamics (MD) simulations model ligand-protein interactions to guide SAR (e.g., sulfonyl group orientation in kinase binding pockets) .

- Reaction path searching using quantum chemical calculations reduces trial-and-error in synthetic route design .

Basic: What in vitro assays evaluate its biological activity?

- Antibacterial/antifungal activity : Minimum inhibitory concentration (MIC) assays against S. aureus and C. albicans .

- Antitumor screening : NCI-60 cell line panel testing, with GI₅₀ values calculated via MTT assays .

Advanced: How does the methylsulfonyl group’s oxidative stability impact formulation?

- The sulfonyl group is susceptible to photodegradation under UV light, requiring dark storage .

- Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when formulated as lyophilized powders .

Basic: What solubility profiles guide formulation development?

- Polar aprotic solvents : High solubility in DMF and DMSO (>50 mg/mL) .

- Aqueous buffers : Poor solubility (<0.1 mg/mL in PBS), necessitating co-solvents (e.g., PEG 400) for in vivo studies .

Advanced: How does polymorphism affect bioavailability and crystallinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.